![molecular formula C15H20ClF3N2O B3010831 1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone;hydrochloride CAS No. 2418694-87-6](/img/structure/B3010831.png)
1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone;hydrochloride
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Overview
Description
The compound of interest, "1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone;hydrochloride," is a chemical entity that has not been directly studied in the provided papers. However, the papers do discuss a structurally related compound, which is an adduct of 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a (4-chlorophenyl)methanone component. This related compound provides insights into the piperidine class of compounds, which is relevant to the compound of interest due to the presence of a piperidine ring in its structure .
Synthesis Analysis
The synthesis of the compound is not detailed in the provided papers. However, the synthesis of related piperidine compounds typically involves the formation of the piperidine ring followed by functionalization at the appropriate positions. The synthesis of the adduct mentioned in the papers likely involves a stepwise process where the piperidine ring is first formed and then substituted with the hydroxy and chlorophenyl groups .
Molecular Structure Analysis
The molecular structure of the related adduct compound features dihedral angles between the benzene ring and the two piperidine rings of 51.6 and 89.5 degrees, respectively. This indicates that the piperidine rings can adopt different spatial orientations relative to the benzene ring, which could be a factor in the molecular interactions and properties of the compound. The hydroxypiperidine ring is described as being in a bisectional orientation with the phenyl ring .
Chemical Reactions Analysis
The provided papers do not discuss specific chemical reactions involving the compound of interest or the related adduct. However, the presence of functional groups such as the hydroxypiperidine group suggests that it could participate in hydrogen bonding, as evidenced by the formation of intermolecular O—H⋯O hydrogen bonds in the crystal structure of the related adduct. These hydrogen bonds lead to the formation of chains extending along the c-axis direction .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest are not directly reported in the provided papers. Nonetheless, the related adduct's crystal structure reveals the potential for hydrogen bonding, which could influence the solubility, melting point, and other physical properties. The dihedral angles and the orientation of the rings in the related compound suggest that steric factors may also play a role in the compound's reactivity and interactions with other molecules .
Scientific Research Applications
Pyrolysis Product Analysis
1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone hydrochloride is analyzed in the context of pyrolysis product identification. For example, Kelly B Texter et al. (2018) investigated the pyrolysis products of similar compounds to assess the formation of potentially harmful inhalable substances.
Alternative Synthesis Methods
The compound is also relevant in studies focusing on alternative synthesis methods of potent antibacterial agents. D. Chu et al. (1992) explored alternative synthesis pathways for related compounds with antibacterial properties (D. Chu et al., 1992).
Antitumor Activity
Research by N. Hakobyan et al. (2020) investigated the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides, examining their effects on tumor DNA methylation processes (N. Hakobyan et al., 2020).
Antibacterial and Antifungal Properties
Studies like those by T. Karabasanagouda et al. (2009) synthesized biologically active compounds from similar chemical structures and evaluated their antibacterial and antifungal effectiveness (T. Karabasanagouda et al., 2009).
DNA Interaction and Docking Studies
Baris Kurt et al. (2020) conducted a study on the DNA binding properties and docking studies of novel Schiff base ligands derived from compounds structurally similar to 1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone hydrochloride (Baris Kurt et al., 2020).
Nootropic Activity
V. Valenta et al. (1994) explored the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds, including 4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine, for potential nootropic activity (V. Valenta et al., 1994).
Safety and Hazards
properties
IUPAC Name |
1-[4-(aminomethyl)-4-methylpiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O.ClH/c1-15(9-19)2-4-20(5-3-15)14(21)7-10-6-12(17)13(18)8-11(10)16;/h6,8H,2-5,7,9,19H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCPWUPNWNUIRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)CC2=CC(=C(C=C2F)F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone;hydrochloride |
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